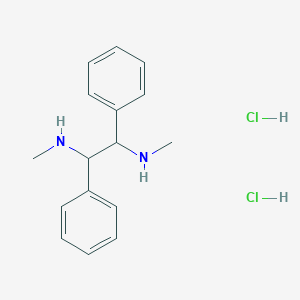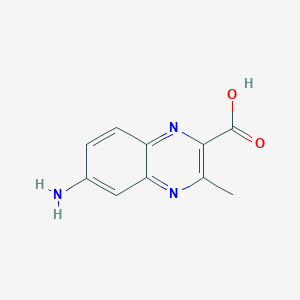![molecular formula C14H14N2O2 B12966319 4-([2,2'-Bipyridin]-4-yl)butanoic acid](/img/structure/B12966319.png)
4-([2,2'-Bipyridin]-4-yl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-([2,2’-Bipyridin]-4-yl)butanoic acid is an organic compound that features a bipyridine moiety attached to a butanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-([2,2’-Bipyridin]-4-yl)butanoic acid typically involves the coupling of a bipyridine derivative with a butanoic acid precursor. One common method is the use of a Suzuki coupling reaction, where a halogenated bipyridine reacts with a butanoic acid boronic acid ester in the presence of a palladium catalyst and a base. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a temperature range of 50-80°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 4-([2,2’-Bipyridin]-4-yl)butanoic acid.
Análisis De Reacciones Químicas
Types of Reactions: 4-([2,2’-Bipyridin]-4-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The bipyridine moiety can be reduced under specific conditions to yield different products.
Substitution: The bipyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce bipyridine derivatives with altered electronic properties.
Aplicaciones Científicas De Investigación
4-([2,2’-Bipyridin]-4-yl)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its bipyridine moiety.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its versatile chemical reactivity.
Mecanismo De Acción
The mechanism of action of 4-([2,2’-Bipyridin]-4-yl)butanoic acid involves its interaction with molecular targets through its bipyridine and carboxylic acid groups. The bipyridine moiety can coordinate with metal ions, forming stable complexes that can modulate the activity of metalloenzymes or other metal-dependent processes. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
2,2’-Bipyridine: A simpler bipyridine derivative without the butanoic acid chain.
4,4’-Bipyridine: Another bipyridine isomer with different substitution patterns.
Butanoic Acid Derivatives: Compounds with similar carboxylic acid chains but different aromatic or heterocyclic groups.
Uniqueness: 4-([2,2’-Bipyridin]-4-yl)butanoic acid is unique due to the combination of the bipyridine moiety and the butanoic acid chain, which imparts distinct chemical and physical properties. This dual functionality allows it to participate in a wide range of chemical reactions and form diverse complexes, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C14H14N2O2 |
|---|---|
Peso molecular |
242.27 g/mol |
Nombre IUPAC |
4-(2-pyridin-2-ylpyridin-4-yl)butanoic acid |
InChI |
InChI=1S/C14H14N2O2/c17-14(18)6-3-4-11-7-9-16-13(10-11)12-5-1-2-8-15-12/h1-2,5,7-10H,3-4,6H2,(H,17,18) |
Clave InChI |
UBACQSVZNLKDIF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C2=NC=CC(=C2)CCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


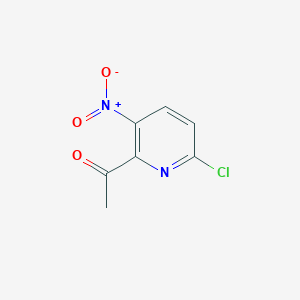
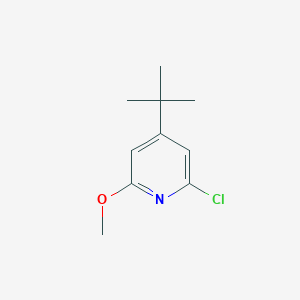
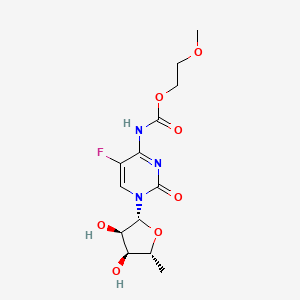
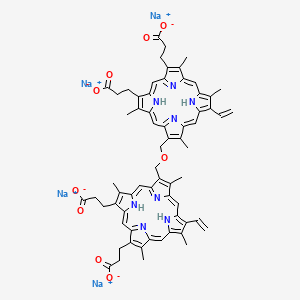
![6-Methoxy-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B12966264.png)

![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile](/img/structure/B12966283.png)
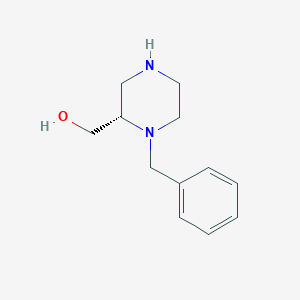
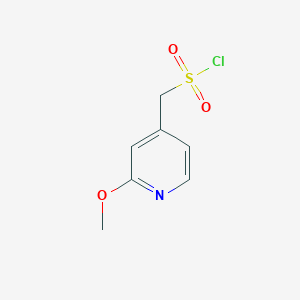
![2-Fluoro-6-iodobenzo[d]thiazole](/img/structure/B12966312.png)


